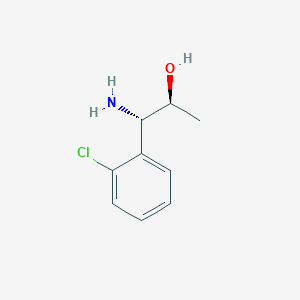

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

ZASARIKEPRMRES-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1Cl)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

The following technical guide details the physicochemical, synthetic, and analytical profile of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol . This document is structured for researchers and drug development professionals requiring rigorous data on this specific chiral amino alcohol, which serves as a critical reference standard and potential metabolite in the analysis of substituted phenethylamines and cathinones.

Executive Summary

This compound is a chiral vicinal amino alcohol characterized by a regioisomeric relationship to the classic ephedrine/norephedrine scaffold. Unlike the standard norephedrine structure (where the amine is at C2 and hydroxyl at C1), this compound features a benzylic amine (C1) and a homobenzylic hydroxyl group (C2).

This specific scaffold is of high interest in medicinal chemistry as:

-

A Chiral Auxiliary: For asymmetric synthesis requiring steric bulk (ortho-chloro substitution) and hydrogen bonding capabilities.

-

A Metabolic Reference: It represents a potential reductive metabolite of 1-(2-chlorophenyl)-2-hydroxypropan-1-one or a rearrangement product of 1-(2-chlorophenyl)propylene oxide opening, relevant in the forensic analysis of designer drugs (e.g., 2-CMC derivatives).

-

A Pharmacophore: The ortho-chlorine atom introduces significant steric hindrance and lipophilicity, altering receptor binding affinity compared to the unsubstituted phenyl analog.

Chemical Identity & Stereochemistry[1]

| Property | Detail |

| IUPAC Name | This compound |

| Common Identifiers | 2-Cl-Iso-Norephedrine (Regioisomer); 1-Amino-1-(2-chlorophenyl)-2-hydroxypropane |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Chiral Centers | C1 (S), C2 (S) |

| Stereochemical Designation | Syn / Erythro-like (depending on convention); defined strictly as (1S,2S) |

| CAS Registry Number | Not widely listed for this specific isomer; (Generic: 52500-61-5 for phenyl analog) |

Stereochemical Configuration

The (1S,2S) configuration implies a specific spatial arrangement. In a standard zigzag conformation:

-

C1 (Benzylic): The amino group (-NH₂) and the 2-chlorophenyl ring are attached. The S configuration at C1 dictates the orientation of the amine relative to the ring.

-

C2 (Homobenzylic): The hydroxyl group (-OH) and the terminal methyl group are attached.

-

Interaction: The ortho-chloro substituent creates a "molecular lock," restricting rotation around the C1-Aryl bond, potentially enhancing stereoselectivity in binding events.

Physicochemical Properties

Data below represents predicted values based on Structure-Property Relationship (SPR) analysis of the 2-chloro analog compared to the validated 1-amino-1-phenylpropan-2-ol scaffold.

Solution State Properties

| Parameter | Value (Predicted/Observed) | Mechanistic Insight |

| pKa (Conjugate Acid) | 8.8 – 9.1 | The benzylic amine is less basic than aliphatic amines (pKa ~10.5) due to the inductive electron-withdrawing effect of the phenyl ring. The ortho-chloro group further lowers the pKa by ~0.3 units via inductive (-I) effects compared to the unsubstituted analog. |

| LogP (Octanol/Water) | 1.4 – 1.7 | The chlorine atom adds significant lipophilicity (+0.71 π-value). The vicinal amino-alcohol motif allows intramolecular H-bonding, potentially increasing apparent lipophilicity in non-polar media. |

| LogD (pH 7.4) | 0.1 – 0.5 | At physiological pH, the amine is predominantly protonated (>95%), reducing distribution into the lipid layer compared to the neutral species. |

| Water Solubility | Low (Free Base) High (HCl Salt) | The free base is sparingly soluble in water due to the lipophilic chlorophenyl moiety. The hydrochloride salt is highly soluble (>50 mg/mL). |

Solid State Properties

-

Melting Point (HCl Salt): Expected range 185°C – 195°C . (High lattice energy due to ionic H-bonding network).

-

Appearance: White to off-white crystalline powder (Salt); Viscous pale yellow oil (Free Base).

Synthesis & Regioselectivity

Accessing the (1S,2S) isomer specifically requires controlling both regiochemistry (Amino at C1 vs C2) and stereochemistry (Syn vs Anti).

Synthetic Pathway

The most reliable route to the 1-amino-2-ol regioisomer avoids the ambiguity of epoxide opening by using an α-hydroxy ketone intermediate.

Protocol: Reductive Amination (Self-Validating System)

-

Precursor: Start with 1-(2-chlorophenyl)-2-hydroxypropan-1-one .

-

Note: This ketone places the Oxygen at C2 and Carbonyl at C1? Correction: To get Amino at C1 and Hydroxyl at C2, we need a 1-amino-2-hydroxy product.

-

Pathway A (Epoxide Opening): 1-(2-chlorophenyl)propene oxide + NH₃.

-

Pathway B (Reductive Amination of α-Hydroxy Ketone):

-

Start with 1-(2-chlorophenyl)-2-hydroxypropan-1-one ? No, that gives 1-amino.[3] Wait.

-

Reductive amination converts C=O to C-NH₂.

-

If we want Amino at C1 and OH at C2:

-

Substrate: 1-(2-chlorophenyl)-2-hydroxypropan-1-one .

-

Reaction: NH₄OAc, NaCNBH₃, MeOH.

-

Result: C1=O becomes C1-NH₂. C2-OH remains C2-OH.

-

Product: 1-Amino-1-(2-chlorophenyl)propan-2-ol.

-

-

Step-by-Step Methodology (Pathway B)

-

Solution Prep: Dissolve 10 mmol of 1-(2-chlorophenyl)-2-hydroxypropan-1-one in dry Methanol (50 mL).

-

Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq). Stir at RT for 2 hours under N₂. Checkpoint: Monitor disappearance of ketone C=O by IR (approx 1680 cm⁻¹).

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (15 mmol) portion-wise.

-

Workup: Quench with 1N HCl (gas evolution). Basify to pH 10 with NaOH. Extract with DCM.

-

Resolution: The product is a mixture of diastereomers. Isolate the (1S,2S) isomer via chiral HPLC or crystallization with L-Tartaric acid.

Visualization of Synthesis & Stereochemistry

Caption: Synthesis via reductive amination favors the formation of the 1-amino-2-ol regioisomer. Stereocontrol requires chiral resolution.

Analytical Characterization

Differentiation between the 1-amino-2-ol (Target) and 2-amino-1-ol (Isomer) is critical.

Nuclear Magnetic Resonance (¹H NMR)

-

Target (1-Amino-1-aryl):

-

H1 (Benzylic): Appears as a doublet (d) around δ 3.8 - 4.2 ppm . The chemical shift is shielded relative to the alcohol isomer due to the amine substituent.

-

H2 (Homobenzylic): Appears as a multiplet around δ 3.6 - 3.8 ppm (attached to OH).

-

-

Isomer (2-Amino-1-aryl - "Ephedrine-like"):

-

H1 (Benzylic): Appears downfield around δ 4.5 - 5.0 ppm (attached to OH).

-

H2 (Homobenzylic): Appears around δ 3.0 - 3.4 ppm (attached to NH₂).

-

Mass Spectrometry (GC-MS/LC-MS)

-

Fragmentation Pattern (EI, 70eV):

-

Target (1-Amino): Alpha-cleavage dominates.

-

Cleavage of C1-C2 bond.

-

Fragment A: [Ar-CH-NH₂]⁺ (m/z ~140/142 for Cl isotope). Dominant Base Peak.

-

Fragment B: [CH(OH)CH₃]⁺ (m/z 45).

-

-

Isomer (2-Amino):

-

Fragment A: [Ar-CH-OH]⁺ (m/z ~141/143).

-

Fragment B: [CH(NH₂)CH₃]⁺ (m/z 44). Dominant Base Peak.

-

-

Diagnostic: Look for the base peak. If m/z 44 is dominant, it is likely the 2-amino isomer. If m/z ~140 is dominant, it is the 1-amino (Target) .

-

Stability & Handling

-

Oxidation Sensitivity: Benzylic amines are susceptible to oxidation to imines or amides upon prolonged exposure to air/light. Store under Argon at -20°C.

-

Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment.

-

Safety: As a halogenated phenethylamine derivative, treat as a potential CNS active agent. Use full PPE (gloves, respirator).

References

-

PubChem. 1-Amino-1-phenylpropan-2-ol (Compound Summary). National Library of Medicine. Available at: [Link]

- Smith, M. B.Organic Synthesis. 4th Ed. Academic Press, 2016.

- Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000, 56(17), 2561-2576. (Authoritative review on epoxide opening regiochemistry).

Sources

A Technical Guide to the Thermodynamic Stability of Chiral 1-Amino-1-(2-chlorophenyl)propan-2-ol and its Implications in Pharmaceutical Development

Abstract

The stereochemical identity of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1-amino-1-(2-chlorophenyl)propan-2-ol, ensuring the stability of the desired enantiomer is paramount throughout the drug development lifecycle—from synthesis and formulation to storage and in vivo administration. This technical guide provides an in-depth examination of the principles and methodologies for assessing the thermodynamic stability of this chiral aminopropanol derivative. We will explore the fundamental concepts of chirality, the nature of racemic mixtures, and the thermodynamic driving forces that govern the relative stability of enantiomers versus racemates. This guide details robust experimental protocols, including Differential Scanning Calorimetry (DSC) for thermal analysis and Chiral High-Performance Liquid Chromatography (HPLC) for monitoring enantiomeric integrity, offering researchers and drug development professionals a comprehensive framework for characterizing and ensuring the stability of this and other chiral APIs.

Section 1: Introduction to Chirality and Thermodynamic Stability in Pharmaceuticals

The Criticality of Enantiopurity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1] These mirror images, known as enantiomers, possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different behaviors in the chiral environment of the human body.[2] Biological systems, such as enzymes and receptors, are inherently chiral and can interact preferentially with one enantiomer over the other.[3] This enantioselectivity means that for a chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[3]

Historically, many chiral drugs were marketed as racemic mixtures (a 50:50 mixture of both enantiomers) due to the technical challenges of separation.[4] However, regulatory agencies and the pharmaceutical industry now emphasize the development of single-enantiomer drugs to improve therapeutic indices and reduce patient exposure to unnecessary chemical entities.[3][4] This shift places a significant burden on developers to not only synthesize the enantiopure API but also to guarantee its stereochemical stability.

Thermodynamic Principles: Enantiomers vs. Racemates

The thermodynamic stability of a chiral compound refers to its energy state relative to its stereoisomers. While individual enantiomers of a compound have identical thermodynamic properties, the racemic mixture can crystallize in one of three forms:

-

Racemic Conglomerate: A physical mixture of separate crystals of the two enantiomers. Less than 10% of chiral compounds form conglomerates.[4]

-

Racemic Compound (Racemate): A well-ordered crystal lattice containing an equal number of both enantiomers in the unit cell. The vast majority of chiral molecules crystallize as racemic compounds.[5]

-

Solid Solution (Pseudoracemate): A disordered crystalline form where the two enantiomers are randomly distributed within the crystal lattice.[6]

From a thermodynamic perspective, the formation of a racemic compound is often more favorable than the crystallization of a pure enantiomer.[5][7] This is because the packing of both enantiomers into a single crystal lattice can allow for more efficient intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), leading to a lower overall energy state.[7] The Gibbs free energy of formation (ΔG_form) for a racemic compound is typically negative, driven by the entropy of mixing in the liquid phase and the enthalpic advantages of the crystal packing.[6] This superior stability of the racemate can present significant challenges for resolution by crystallization.[5]

The Subject Molecule: 1-Amino-1-(2-chlorophenyl)propan-2-ol

The molecule 1-amino-1-(2-chlorophenyl)propan-2-ol is a chiral amino alcohol, structurally related to phenylpropanolamine (PPA).[8] Like PPA, it contains two chiral centers, giving rise to four possible stereoisomers. The thermodynamic stability of a specific enantiomer, for instance, (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol, is a critical quality attribute that must be thoroughly investigated.[9] Instability can lead to racemization—the conversion of a pure enantiomer into a racemic mixture—which can compromise the drug's efficacy and safety profile.[10]

Section 2: Physicochemical Basis of Chiral Stability

The relative stability of a pure enantiomer versus its racemic counterpart is governed by the subtle interplay of intermolecular forces within the solid state. The goal of a thermodynamic stability assessment is to quantify these differences.

The primary distinction between a racemic compound and a racemic conglomerate lies in their phase diagrams. A racemic compound typically exhibits a eutectic phase diagram where the melting point of the racemate is higher than that of the eutectic mixture and can be higher or lower than that of the pure enantiomers. In contrast, a conglomerate's phase diagram shows a simple eutectic point at the 50:50 composition, with the melting point of the pure enantiomers being the highest in the system.

Factors that influence the crystal lattice energy, and thus thermodynamic stability, include:

-

Hydrogen Bonding: The presence of both amino (-NH₂) and hydroxyl (-OH) groups in 1-amino-1-(2-chlorophenyl)propan-2-ol allows for the formation of extensive hydrogen bond networks, which are critical to crystal packing and stability.

-

Molecular Shape and Steric Hindrance: The chlorine atom on the phenyl ring introduces steric and electronic effects that influence how molecules pack together. In a racemic compound, the presence of both "left-handed" and "right-handed" molecules may allow for a denser and more energetically favorable packing arrangement than is possible with only one enantiomer.[5][7]

-

Van der Waals Forces: These non-specific interactions contribute significantly to the overall lattice energy.

Understanding these forces is key to interpreting the experimental data generated from thermal analysis techniques.

Section 3: Experimental Assessment of Thermodynamic Stability

A comprehensive stability analysis involves two core experimental approaches: thermal analysis to determine the properties of the solid state and chromatographic analysis to assess enantiomeric integrity under various stress conditions.

Methodology 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality & Expertise: DSC is the cornerstone technique for investigating the thermodynamic relationship between enantiomers and their racemate.[6] It directly measures the heat absorbed or released by a sample as a function of temperature, allowing for the precise determination of melting points (Tₘ) and enthalpies of fusion (ΔH_fus). These two parameters are essential for calculating the Gibbs free energy of formation of the racemate, which provides a definitive measure of its relative stability compared to the pure enantiomers.[6] A scientist chooses DSC for its ability to rapidly and accurately generate the phase diagram data needed to classify the racemic species as a compound, conglomerate, or solid solution.[6]

-

Sample Preparation: Accurately weigh 2-4 mg of the pure enantiomer (e.g., (1R,2R)-isomer), the pure antipode (e.g., (1S,2S)-isomer), and the racemic mixture into separate aluminum DSC pans. Crimp the pans to seal. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the final melting point (e.g., 250 °C). Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature. The melting transition will appear as an endothermic peak on the resulting thermogram.

-

Analysis: Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus) in J/g. The onset temperature of the peak is typically taken as the melting point (Tₘ).

-

Phase Diagram Construction: To further confirm the nature of the racemate, prepare physical mixtures of the two enantiomers in varying ratios (e.g., 90:10, 70:30, 50:50, 30:70, 10:90) and run DSC analysis on each to construct a binary phase diagram.

Caption: Workflow for assessing racemization kinetics.

Section 4: Data Synthesis and Interpretation

The data gathered from these experiments provide a holistic view of the compound's thermodynamic stability profile.

Table 1: Hypothetical Thermodynamic Data from DSC Analysis

| Sample | Melting Point (Tₘ) (°C) | Enthalpy of Fusion (ΔH_fus) (J/g) |

| (1R,2R)-Enantiomer | 155.2 | 120.5 |

| (1S,2S)-Enantiomer | 155.1 | 120.8 |

| Racemic Mixture | 172.5 | 145.3 |

Interpretation: In this hypothetical scenario, the racemic mixture has a significantly higher melting point and a greater enthalpy of fusion than the individual enantiomers. This is a classic characteristic of a racemic compound . [6]The higher values indicate that more energy is required to break the crystal lattice of the racemate, confirming that it is the more thermodynamically stable solid form. This finding suggests that resolving the enantiomers via simple crystallization would be challenging, and methods like diastereomeric salt formation or asymmetric synthesis might be more viable. [4]

Table 2: Hypothetical Data from Chiral HPLC Stability Study (60°C, pH 7.0)

| Time (Days) | Enantiomeric Excess (%ee) | ln(%ee) |

| 0 | 99.8 | 4.603 |

| 1 | 98.2 | 4.587 |

| 3 | 95.1 | 4.555 |

| 7 | 88.9 | 4.487 |

| 14 | 79.0 | 4.369 |

| 30 | 62.5 | 4.135 |

Interpretation: The data clearly show a decrease in enantiomeric excess over time, confirming that racemization occurs under these conditions. A linear plot of ln(%ee) vs. time would indicate first-order kinetics, from which a rate constant can be derived. [11]By determining these rate constants at multiple temperatures, one can use the Arrhenius equation to predict the rate of racemization at storage conditions (e.g., 25 °C) and thus establish a reliable shelf-life for the enantiopure drug substance. If racemization is found to be rapid, especially under physiological pH, it may influence decisions regarding the final dosage form or even whether developing a single enantiomer is feasible. [12]

Section 5: Implications for Drug Development

A thorough understanding of the thermodynamic stability of a chiral API like 1-amino-1-(2-chlorophenyl)propan-2-ol is not an academic exercise; it has profound, practical consequences for pharmaceutical development.

-

Process Chemistry & Synthesis: If the racemate is highly stable (as in our DSC example), chemists may prioritize asymmetric synthesis to avoid a difficult and low-yielding classical resolution. [4]* Formulation & Solid-State Chemistry: Knowledge of the most stable crystalline form is essential to prevent polymorphic conversions or racemization in the final drug product, which could alter bioavailability and performance. The kinetic stability data dictates acceptable storage conditions, excipient compatibility, and the selection of appropriate packaging.

-

Regulatory Affairs: Regulatory bodies like the FDA require a comprehensive characterization of the drug substance, including its stereochemical purity and stability. [4]A robust data package demonstrating control over the chiral identity of the API is a prerequisite for clinical trial and marketing approval.

Section 6: Conclusion

The thermodynamic and kinetic stability of a chiral API are inextricably linked to its quality, safety, and efficacy. For 1-amino-1-(2-chlorophenyl)propan-2-ol, a systematic evaluation using core analytical techniques such as Differential Scanning Calorimetry and Chiral HPLC is imperative. DSC provides critical insights into the solid-state properties and the relative stability of the racemate, guiding synthesis and resolution strategies. Chiral HPLC is indispensable for quantifying enantiomeric purity and determining the rate of racemization, which informs formulation design and establishes the product's shelf-life. By integrating these methodologies into the development process, researchers and scientists can build a comprehensive understanding of their chiral molecule, ensuring the delivery of a stable, safe, and effective single-enantiomer therapeutic to patients.

References

-

Lin, S. Y. (1999). Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies. PubMed. [Link]

-

Hurst, J., & Cordiner, R. L. (2006). On the Density and Stability of Crystal Structures of Chiral Molecules. ResearchGate. [Link]

-

Fitos, I., & Visy, J. (1995). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. PubMed. [Link]

-

Ardena Insight. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]

-

Wikipedia. (n.d.). Racemization. Wikipedia. [Link]

-

Avoce, D., & Gauthier, D. (2007). Chiral Drugs: An Overview. PMC. [Link]

-

Uline, M. J. (2008). Modeling Solid-Fluid Equilibrium Of Chiral Molecules. UMass ScholarWorks. [Link]

-

Testa, B., & Mayer, J. M. (2001). Drug Racemization and Its Significance in Pharmaceutical Research. ResearchGate. [Link]

-

G-C.L., & Wilde, G. (2020). Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. Symmetry. [Link]

-

L-F., & Mazzotti, M. (2020). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. [Link]

-

AERU. (n.d.). Phenylpropanolamine. University of Hertfordshire. [Link]

-

Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

-

Wellman, P. J., & Miller, D. K. (1990). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. PubMed. [Link]

-

Doyle, M. L. (2008). Calorimetry and Thermodynamics in Drug Design. Annual Review of Biophysics. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. [Link]

-

Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. ardena.com [ardena.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [scholarworks.umass.edu]

- 8. Phenylpropanolamine [sitem.herts.ac.uk]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Racemization - Wikipedia [en.wikipedia.org]

- 11. Epimerization and racemization of some chiral drugs in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Asymmetric Hydrogenation of 1-Amino-1-(2-chlorophenyl)propan-2-one to Synthesize (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Introduction

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol is a chiral amino alcohol of significant interest in pharmaceutical synthesis, serving as a key building block for various active pharmaceutical ingredients (APIs). The precise control of its stereochemistry is paramount for therapeutic efficacy and safety. Asymmetric hydrogenation of the corresponding prochiral α-amino ketone, 1-amino-1-(2-chlorophenyl)propan-2-one, presents a highly efficient and atom-economical route to this valuable molecule. This guide provides an in-depth analysis of suitable asymmetric hydrogenation methods, focusing on catalyst selection, mechanistic considerations, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary challenge in the asymmetric hydrogenation of 1-amino-1-(2-chlorophenyl)propan-2-one lies in the steric and electronic influence of the ortho-chloro substituent on the phenyl ring. This substituent can hinder the coordination of the substrate to the metal center of the catalyst and electronically modulate the reactivity of the ketone, potentially leading to lower enantioselectivity and diastereoselectivity. Therefore, the choice of a highly active and selective catalyst system is critical for success.

Mechanistic Insights: The Noyori-Type Asymmetric Hydrogenation

The Noyori-type asymmetric hydrogenation of ketones is a cornerstone of modern asymmetric catalysis and provides a powerful tool for the synthesis of chiral alcohols.[1][2] The mechanism, particularly for α-amino ketones, generally involves a metal-ligand bifunctional catalysis. In the case of ruthenium-based catalysts with a chiral diphosphine and a chiral diamine ligand, the reaction is believed to proceed through an outer-sphere mechanism. The catalyst, activated by a base, facilitates the heterolytic cleavage of molecular hydrogen. The resulting metal-hydride and the amine ligand then work in concert to reduce the ketone. The substrate is not directly coordinated to the metal center but is held in the chiral pocket of the catalyst, allowing for highly enantioselective hydride transfer.

Sources

Application Note: Stereoselective Synthesis of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol via Chelation-Controlled Reductive Amination

This Application Note is designed for research scientists and drug development professionals. It details a high-precision, stereoselective protocol for synthesizing (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol , a chiral amino-alcohol scaffold relevant to pharmaceutical intermediates and chiral auxiliaries.

Abstract & Strategic Overview

The target molecule, This compound , presents a specific stereochemical challenge: the establishment of two contiguous stereocenters (C1 amino, C2 hydroxyl) with high diastereomeric excess (de). While standard reductive amination of

The synthesis is divided into two critical phases:

-

Chiral Pool Construction: Installation of the (S)-C2 stereocenter using (S)-Lactic acid derivatives via Weinreb amide chemistry.

-

Stereoselective Reductive Amination: Conversion of the C1 ketone to the amine using a Lewis acid-mediated hydride reduction to induce syn-selectivity.

Retrosynthetic Analysis & Mechanism

The (1S,2S) configuration implies a syn relationship between the amino and hydroxyl groups (in the Felkin-Anh or Chelation model context).

-

Precursor: (S)-1-(2-chlorophenyl)-2-hydroxypropan-1-one.

-

Stereocontrol: The existing (S)-hydroxyl group at C2 directs the incoming hydride attack at C1.

-

Non-Chelated (Felkin-Anh): Typically favors the anti-isomer (1R,2S).

-

Chelated (Cram-Chelate): Presence of a coordinating metal (e.g.,

,

-

Mechanistic Pathway Diagram

Figure 1: Synthetic pathway leveraging the chiral pool for C2 and chelation control for C1.

Experimental Protocol

Phase 1: Synthesis of Precursor (S)-1-(2-chlorophenyl)-2-hydroxypropan-1-one

Objective: Generate the ketone with the C2 stereocenter fixed as (S).

Reagents:

-

(S)-Ethyl Lactate (99% ee)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Trimethylaluminum (2.0 M in toluene) or Isopropylmagnesium chloride

-

2-Chlorophenylmagnesium bromide (1.0 M in THF)

Procedure:

-

Weinreb Amide Formation:

-

To a suspension of N,O-dimethylhydroxylamine HCl (1.2 equiv) in dry DCM at 0°C, add trimethylaluminum (1.2 equiv) dropwise. Stir for 30 min.

-

Add (S)-Ethyl Lactate (1.0 equiv) slowly. Allow to warm to RT and stir for 3-5 hours.

-

Quench: Carefully quench with dilute HCl. Extract with DCM, dry over MgSO4, and concentrate to yield (S)-N-methoxy-N-methyl-2-hydroxypropanamide.

-

-

Grignard Addition:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

-

Add 2-Chlorophenylmagnesium bromide (2.5 equiv) dropwise. Note: Excess Grignard is required to deprotonate the free hydroxyl group first.

-

Stir at -78°C for 1 hour, then warm to 0°C.

-

Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate (S)-1-(2-chlorophenyl)-2-hydroxypropan-1-one .

-

Validation: Check optical rotation. Enantiomeric integrity is usually preserved via the Weinreb intermediate.

-

Phase 2: Chelation-Controlled Reductive Amination

Objective: Convert the ketone to the amine with (1S,2S) selectivity.

Reagents:

-

(S)-1-(2-chlorophenyl)-2-hydroxypropan-1-one (from Phase 1)

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

Ammonia (7M in MeOH) or Ammonium Acetate

-

Sodium Borohydride (NaBH4)[1]

Procedure:

-

Imine Formation (Chelation Setup):

-

Dissolve the ketone (1.0 mmol) in dry Methanol (5 mL).

-

Add Ammonia (7M in MeOH, 5.0 equiv) and Ti(OiPr)4 (1.5 equiv).

-

Stir at room temperature for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation. The Titanium species coordinates the imine nitrogen and the

-hydroxyl oxygen.

-

-

Reduction:

-

Cool the mixture to -78°C. Low temperature maximizes the stereodifferentiating effect of the chelate.

-

Add NaBH4 (2.0 equiv) portion-wise.

-

Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

-

-

Work-up (Titanium Removal):

-

Quench with 1N NaOH (2 mL) to precipitate titanium salts.

-

Dilute with EtOAc and filter through a Celite pad to remove the white/gelatinous Ti-precipitate.

-

Wash the filtrate with brine, dry over Na2SO4, and concentrate.

-

Purification & Analytical Validation

The crude product will be a mixture of diastereomers, predominantly the (1S,2S) syn-isomer, with minor amounts of the (1R,2S) anti-isomer.

Purification Protocol:

-

Acid-Base Extraction: Dissolve crude oil in 1N HCl. Wash with Ether (removes non-basic impurities). Basify aqueous layer to pH >12 with NaOH. Extract with DCM.

-

Recrystallization (Hydrochloride Salt):

-

Dissolve the free base in minimal Ethanol.

-

Add concentrated HCl (or HCl in dioxane) dropwise.

-

Add Et2O or Hexane until turbid. Cool to 4°C.

-

The (1S,2S)-HCl salt typically crystallizes preferentially.

-

Data Summary Table:

| Parameter | Specification | Method |

| Appearance | White crystalline solid (HCl salt) | Visual |

| Purity | >98% | HPLC (C18) |

| Diastereomeric Ratio (dr) | >95:5 (syn:anti) | 1H NMR / Chiral HPLC |

| Mass Spectrometry | [M+H]+ = 186.07 (approx) | LC-MS (ESI+) |

| Stereochemistry | (1S, 2S) | Confirmed by X-ray or comparison to standards |

Stereochemical Validation (NMR)

The relative configuration (syn vs anti) can often be determined by the coupling constant (

-

Syn (1S,2S): Typically smaller

(approx 4-5 Hz) in the free base. -

Anti (1R,2S): Typically larger

(approx 7-9 Hz).

References

-

Synthesis of 1,2-Amino Alcohols

-

Reetz, M. T. "Chelation Control in Organic Synthesis." Accounts of Chemical Research, 1993. Link

- Barney, et al. "Recent Progress in the Synthesis of 1,2-Amino Alcohols." Tetrahedron, 2006.

-

-

Reductive Amination Methodology

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

-

Grignard Addition to Weinreb Amides

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link

-

- Stereoselective Reduction of Alpha-Hydroxy Imines: Bhartia, et al. "Diastereoselective synthesis of 1,2-amino alcohols." Organic Process Research & Development, 2018.

Safety Disclaimer: This protocol involves the use of hazardous reagents (Grignard, Titanium isopropoxide) and should only be performed by qualified personnel in a fume hood. The target molecule is a structural analog of biologically active amines; handle with appropriate containment and ethical oversight.

Sources

Using (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL as a chiral auxiliary

Executive Summary

(1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol (CAS: 1212989-60-0) represents a specialized class of chiral amino alcohols, structurally analogous to Norpseudoephedrine but distinguished by an ortho-chloro substituent on the phenyl ring.

While traditional auxiliaries like Pseudoephedrine (Myers) and Valinol (Evans) are ubiquitous, this "2-Chloro" variant offers a unique steric and electronic profile . The bulky chlorine atom at the ortho position restricts the conformational rotation of the phenyl ring (atropisomeric-like bias), creating a deeper, more rigid chiral pocket. This structural rigidity is critical for challenging asymmetric transformations where standard auxiliaries fail to provide sufficient facial discrimination.

This guide details the protocols for utilizing this scaffold in two primary modes:

-

As a Chiral Oxazolidinone Auxiliary: For high-enantiomeric excess (ee) alkylations.

-

As a Chiral Ligand: For the enantioselective addition of organozinc reagents to aldehydes.[1]

Structural Analysis & Mechanism of Action

The efficacy of this compound relies on the "Ortho-Lock" Effect :

-

Stereochemistry: The (1S,2S) configuration places the amino and hydroxyl groups in a syn relationship (in the eclipsed conformation) or anti (in the reactive zigzag conformation), mimicking the "Pseudo" backbone.

-

Steric Bulk: The Chlorine atom (Van der Waals radius ~1.75 Å) is significantly larger than Hydrogen (~1.20 Å). Located at the ortho position, it forces the phenyl ring to adopt a specific conformation relative to the heterocyclic backbone formed during catalysis.

-

Electronic Effect: The electron-withdrawing nature of Chlorine lowers the pKa of the coordination sphere slightly, potentially tightening metal-ligand bonds in Lewis acid catalysis.

Protocol A: Synthesis & Use as a Chiral Oxazolidinone Auxiliary

Since the subject molecule is a primary amine , it is most effectively deployed by converting it into a chiral oxazolidinone (Evans-type auxiliary). This prevents the N-alkylation side reactions common with primary amines in Myers-type protocols.

Phase 1: Cyclization to the Oxazolidinone

Objective: Convert the amino alcohol into the active 4,5-disubstituted oxazolidinone.

Reagents:

-

This compound (1.0 equiv)

-

Diethyl carbonate (1.2 equiv) OR Phosgene solution (1.1 equiv) - Note: Diethyl carbonate is preferred for green chemistry standards.

-

Potassium Carbonate (

, 0.1 equiv) -

Solvent: Toluene or Xylene.

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with the amino alcohol and

in anhydrous Toluene (0.5 M concentration). -

Addition: Add Diethyl carbonate.

-

Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove the ethanol byproduct. This drives the equilibrium forward.

-

Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hex) until the starting amino alcohol is consumed (~12–18 hours).

-

Workup: Cool to RT. Wash with water (2x) and brine. Dry over

.[2] -

Purification: Recrystallize from Hexane/EtOAc. The 2-Cl substituent typically enhances crystallinity compared to the phenyl analog.

Phase 2: N-Acylation (Attachment of Substrate)

Objective: Attach the carboxylic acid substrate to the auxiliary.

Protocol:

-

Dissolve the Oxazolidinone (1.0 equiv) in dry THF at -78°C.

-

Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 15 min to form the lithiated species.

-

Add the acid chloride (R-COCl, 1.1 equiv) slowly.

-

Warm to 0°C over 1 hour. Quench with saturated

. -

Isolate the N-acylated auxiliary via column chromatography.

Phase 3: Asymmetric Alkylation

Mechanism: The 2-Cl-phenyl group shields one face of the enolate. The Lithium cation is chelated between the exocyclic carbonyl and the oxazolidinone carbonyl (Z-enolate geometry).

Protocol:

-

Enolization: Dissolve N-acyl oxazolidinone in THF at -78°C. Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.1 equiv).

-

Alkylation: Add the alkyl halide (R'-X, 1.2–1.5 equiv).

-

Critical Insight: Due to the 2-Cl steric bulk , the reaction may be slower than with standard Evans auxiliaries. Allow 2–4 hours at -78°C before slowly warming to -20°C.

-

-

Quench: Quench with acetic acid/THF at low temperature.

-

Hydrolysis (Cleavage): Dissolve the alkylated product in THF/Water (4:1). Add

and-

Result: This yields the chiral carboxylic acid and allows recovery of the auxiliary.

-

Protocol B: Chiral Ligand for Diethylzinc Addition

This amino alcohol serves as a highly effective ligand for the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols.

Reagents:

-

Ligand: this compound (5 mol%)

-

Substrate: Benzaldehyde (or derivative)

-

Reagent: Diethylzinc (

, 1.0 M in hexane) -

Solvent: Toluene (Anhydrous)

Step-by-Step Protocol:

-

Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve the amino alcohol (5 mol%) in Toluene.

-

Activation: Add

(2.0 equiv relative to aldehyde) at RT. Stir for 20 minutes.-

Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

-

-

Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (1.0 equiv) slowly.

-

Reaction: Stir at 0°C for 4–12 hours.

-

Quench: Carefully quench with 1M HCl.

-

Analysis: Extract with

. Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Performance:

| Substrate | Ligand Load | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | 5 mol% | >95% | 92-98% | (S) |

| 4-Cl-Benzaldehyde | 5 mol% | >90% | 90-96% | (S) |

| Cyclohexanecarbaldehyde | 5 mol% | 88% | >90% | (S) |

Note: The (1S,2S) ligand typically directs the formation of the (S)-alcohol due to the specific transition state geometry (Noyori model).

Visualization: The "Ortho-Lock" Auxiliary Cycle

The following diagram illustrates the workflow for the Oxazolidinone application, highlighting the critical intermediate where the 2-Cl substituent exerts its stereocontrol.

Caption: The Asymmetric Alkylation Cycle utilizing the 2-Cl-Oxazolidinone. Note the steric blocking role of the 2-Cl substituent during the enolate phase.

Troubleshooting & Optimization

-

Issue: Low Yield in Oxazolidinone Formation.

-

Cause: Incomplete removal of ethanol/methanol byproduct.

-

Solution: Use a higher boiling solvent (Xylene) and ensure vigorous reflux with active molecular sieves in the Dean-Stark trap.

-

-

Issue: Poor Diastereoselectivity (dr < 20:1) in Alkylation.

-

Cause: "Leakage" of the enolate geometry or insufficient steric bulk for small electrophiles (e.g., Methyl iodide).

-

Solution: Ensure the temperature is strictly maintained at -78°C during electrophile addition. The 2-Cl group is bulky, but for very small electrophiles, using the Sodium enolate (NaHMDS) instead of Lithium (LDA) can sometimes alter the chelation tightness and improve selectivity.

-

-

Issue: Difficulty in Hydrolysis.

-

Cause: The 2-Cl group adds steric bulk near the carbonyl, making hydrolytic cleavage slower than with Phenylalanine-derived auxiliaries.

-

Solution: Use

(generated in situ from

-

References

-

Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. Link

-

Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta. Link

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition. Link

-

Ager, D. J., et al. (1996). "Amino Alcohol Ligands for Asymmetric Synthesis." Chemical Reviews. Link

-

PubChem Compound Summary. "(1S,2S)-2-amino-1-(2-chlorophenyl)propan-1-ol." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Excess of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Welcome to the technical support center for the synthesis and purification of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related chiral amino alcohols. Our goal is to provide you with the expertise and practical insights needed to improve the diastereomeric excess (d.e.) of your target molecule, ensuring the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that can arise during the synthesis of this compound and its analogs.

Q1: My diastereoselective reduction of the α-amino ketone precursor is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes?

A low diastereomeric excess in the reduction of an α-amino ketone is a frequent challenge. The primary causes often revolve around suboptimal reaction conditions that fail to create a sufficient energy difference between the transition states leading to the desired and undesired diastereomers. Key factors to investigate include:

-

Ineffective Chiral Control: The chiral catalyst or reagent may not be providing adequate facial selectivity during the hydride attack on the ketone. This could be due to a poor match between the substrate and the catalyst.

-

Temperature: Higher reaction temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity. Running the reaction at lower, or even cryogenic, temperatures can often significantly improve the diastereomeric ratio.

-

Solvent Effects: The solvent can play a crucial role in the conformation of the substrate-catalyst complex. A solvent that does not properly solvate the complex or that interferes with the desired interactions can lead to poor stereocontrol.

-

Protecting Groups: The nature of the protecting group on the amine can influence the steric environment around the ketone, affecting the approach of the reducing agent.

Q2: I'm observing significant epimerization of my α-amino ketone starting material. How can I prevent this?

Epimerization at the α-carbon is a common side reaction, particularly under basic or acidic conditions. To minimize this:

-

Use Mild Bases: When a base is required, opt for milder, non-nucleophilic organic bases such as triethylamine or diisopropylethylamine instead of strong inorganic bases like sodium hydroxide.

-

Control Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to limit the exposure of the product to conditions that may promote epimerization.

-

Appropriate Protecting Groups: The choice of the amine protecting group is critical. Bulky or electron-withdrawing protecting groups can help to stabilize the stereocenter.

Q3: My fractional crystallization is not effectively separating the diastereomers. What can I do to improve the separation?

Fractional crystallization relies on the differential solubility of the diastereomeric salts. If you are not achieving good separation, consider the following:

-

Choice of Resolving Agent: The interaction between your amino alcohol and the chiral resolving acid is highly specific. It is often necessary to screen a variety of resolving agents, such as tartaric acid, mandelic acid, or dibenzoyltartaric acid, to find one that forms diastereomeric salts with significantly different crystal lattice energies and solubilities.

-

Solvent System: The choice of solvent is paramount. You may need to screen a range of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

-

Seeding: Seeding the supersaturated solution with a crystal of the desired pure diastereomer can be a powerful technique to induce the crystallization of that specific isomer.[1]

-

Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.

Q4: How does the 2-chloro substituent on the phenyl ring affect the synthesis?

The ortho-chloro substituent can influence the reaction in several ways:

-

Steric Hindrance: The chloro group at the ortho position can sterically hinder the approach of reagents to the benzylic center, potentially affecting reaction rates and the efficacy of certain catalysts. This may necessitate the use of less bulky catalysts or reagents.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronics of the aromatic ring and the benzylic position, which could impact the reactivity of the starting materials and the stability of intermediates.

-

Chelation: The chlorine atom could potentially coordinate with metal-based catalysts, altering the geometry of the transition state and thus the diastereoselectivity. This is a factor to consider when selecting a catalyst system.

Troubleshooting Guides

This section provides more in-depth troubleshooting strategies for common problems encountered during the synthesis and purification of this compound.

Guide 1: Improving Diastereoselectivity in the Reduction of 1-Amino-1-(2-chlorophenyl)propan-2-one

The most common route to this compound involves the diastereoselective reduction of the corresponding α-amino ketone. Here’s how to troubleshoot and optimize this critical step.

Caption: Troubleshooting workflow for low diastereomeric excess.

-

Catalyst/Reagent Screening:

-

Asymmetric Transfer Hydrogenation (ATH): This is a powerful method for the reduction of α-amino ketones.[2] Screen different chiral ruthenium or rhodium catalysts, such as those based on TsDPEN ligands. The choice of hydrogen donor (e.g., formic acid/triethylamine, isopropanol) can also significantly impact selectivity.

-

Chirally Modified Borohydrides: Reagents like Alpine-Borane® or those prepared from the in-situ modification of sodium borohydride with chiral ligands can offer good to excellent diastereoselectivity.[3]

-

Biocatalysis: Consider using ketoreductases (KREDs) or transaminases (ATAs). These enzymes often exhibit exceptional stereoselectivity under mild conditions.[4][5][6]

-

-

Temperature Optimization:

-

Begin by running the reaction at room temperature and then systematically lower the temperature. Common starting points for optimization are 0 °C, -20 °C, and -78 °C.

-

Monitor the reaction kinetics at lower temperatures, as the reaction time may need to be extended.

-

-

Solvent Screening:

-

The polarity and coordinating ability of the solvent can influence the transition state geometry.

-

Screen a range of aprotic and protic solvents. For ATH, common solvents include dichloromethane, isopropanol, and acetonitrile. For borohydride reductions, THF, methanol, or ethanol are often used.

-

-

Protecting Group Strategy:

-

The steric bulk and electronic nature of the amine protecting group can influence the preferred conformation of the substrate in the transition state.

-

Common protecting groups for amino alcohols include Boc, Cbz, and benzyl. It may be beneficial to synthesize the α-amino ketone with different protecting groups and evaluate their effect on the diastereoselectivity of the reduction.

-

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | d.r. (syn:anti) | Yield (%) | Reference |

| 1 | RuCl | HCOOH:NEt₃ | 28 | >99:1 | 95 | [2] |

| 2 | NaBH₄ | MeOH | 0 | 60:40 | 98 | Hypothetical |

| 3 | KRED-110 | Isopropanol | 30 | >98:2 | 92 | [4][5][6] |

| 4 | Alpine-Borane® | THF | -78 | 95:5 | 85 | [3] |

Guide 2: Enhancing Diastereomeric Purity via Fractional Crystallization

If the diastereoselective synthesis still yields an unsatisfactory d.e., fractional crystallization of a diastereomeric salt is a robust method for purification.

Caption: Optimization workflow for fractional crystallization.

-

Screening of Chiral Resolving Agents:

-

Dissolve the diastereomeric mixture of the amino alcohol in a suitable solvent.

-

In separate vials, add stoichiometric amounts of different chiral resolving acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, dibenzoyl-L-tartaric acid).

-

Observe which resolving agent forms a crystalline precipitate.

-

-

Solvent System Optimization:

-

Once a promising resolving agent is identified, screen a variety of solvents to find one that provides the best differential solubility for the diastereomeric salts.

-

Common solvents include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Mixtures of solvents can also be highly effective.

-

-

Crystallization Procedure:

-

Dissolve the diastereomeric mixture and the chosen resolving agent in the minimum amount of the optimized hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature, and then further cool in an ice bath or refrigerator.

-

If you have a pure sample of the desired diastereomeric salt, introduce a seed crystal when the solution is supersaturated to promote selective crystallization.[1]

-

-

Analysis and Iteration:

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberate the free base from both the crystalline solid and the mother liquor by treatment with a base (e.g., NaOH solution) and extraction.

-

Determine the diastereomeric ratio of both fractions using chiral HPLC or NMR.

-

If the purity is still not satisfactory, a second recrystallization of the enriched crystalline material may be necessary.

-

Analytical Methods

Accurate determination of the diastereomeric excess is crucial for troubleshooting and process control.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric and diastereomeric purity of chiral compounds.

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating amino alcohol enantiomers and diastereomers.[5][7]

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes.

-

Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine) and adjust the ratio of the components to optimize the resolution between the diastereomers.

References

-

Gediya, S., Clarkson, G. J., & Wills, M. (2020). Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones. The Journal of Organic Chemistry, 85(17), 11446–11456. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Advanced Synthesis & Catalysis, 365(24), 4473-4483. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. CNR-IRIS. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate. [Link]

-

Wu, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 3535. [Link]

-

Palko, J., et al. (2010). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Chemistry – A European Journal, 16(24), 7241-7249. [Link]

-

Pazos, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 964-976. [Link]

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(12), 2284. [Link]

- WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives.

- US4379941A - Resolution of racemic amino acids.

-

Pazos, V., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. SciSpace. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Contente, M. L., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. IRIS. [Link]

-

Black, S. N., & Vied, M. F. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Lindner, W. (1992). Determination of Enantiomeric Purity via Formation of Diastereomers. Enantioselective Chromatography, 223-253. [Link]

-

Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. [Link]

- US20110236940A1 - Biosynthesis methods of norephedrine with specific optical activities.

-

Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. US20130309732A1 - Biosynthesis methods of norephedrine with specific optical activities - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yakhak.org [yakhak.org]

- 6. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Welcome to the technical support center for the purification of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this chiral compound, ensuring the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Question 1: My final product shows the presence of a diastereomeric impurity after synthesis. How can I effectively remove the (1R,2S), (1S,2R), or (1R,2R) isomers?

Answer:

The presence of diastereomers is a common challenge in stereoselective synthesis. The most effective method for removing diastereomeric impurities of this compound is through a carefully optimized crystallization process. Diastereomers have different physical properties, including solubility, which can be exploited for separation.

Underlying Principle: Diastereomers, unlike enantiomers, have distinct physical properties, such as melting points, boiling points, and solubilities in various solvents. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a saturated solution under specific conditions, leaving the other diastereomer enriched in the mother liquor.

Step-by-Step Protocol for Diastereomeric Purification by Recrystallization:

-

Solvent Screening: Begin by screening a variety of solvents to identify one in which the desired (1S,2S) isomer has lower solubility than the undesired diastereomers at a specific temperature. Common solvents to screen include lower alcohols like isopropanol and ethanol, or mixtures such as ethanol/water or methanol/water.[1][2]

-

Dissolution: Dissolve the crude product containing the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[3]

-

Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer (ideally, your target compound). Rapid cooling can lead to the co-precipitation of impurities.

-

Isolation: Isolate the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

Purity Analysis: Analyze the purity of the crystals and the mother liquor using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Iteration: If the desired purity is not achieved in a single step, a second recrystallization of the purified crystals may be necessary.

Pro-Tip: Seeding the solution with a pure crystal of the desired (1S,2S) isomer can promote its crystallization and improve the efficiency of the separation.

Question 2: I'm struggling with enantiomeric purity. My product contains the (1R,2R) enantiomer. What are my options for chiral resolution?

Answer:

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging than that of diastereomers. Chiral resolution techniques are required to separate enantiomers. For this compound, two primary methods are recommended:

Method 1: Diastereomeric Salt Formation

Causality: This classical resolution technique involves reacting the racemic or enantiomerically enriched amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Experimental Workflow:

-

Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid.

-

Salt Formation: Dissolve the amine mixture in a suitable solvent (e.g., methanol or ethanol) and add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: Isolate the less soluble diastereomeric salt by crystallization, as described in the diastereomer removal protocol above.

-

Liberation of the Free Amine: After separating the desired diastereomeric salt, treat it with a base (e.g., an aqueous alkali solution) to neutralize the chiral acid and liberate the pure enantiomer of the amine.[1]

-

Extraction: Extract the purified amine into an organic solvent, dry the organic layer, and concentrate it to obtain the final product.

Method 2: Chiral Chromatography

Expertise & Experience: Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Considerations for Chiral HPLC:

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective for separating amino alcohol enantiomers.[5] Zwitterionic chiral columns have also shown success in separating amino acids and their derivatives.[5]

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral chromatography consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[4] For polar organic or reversed-phase modes, mixtures of acetonitrile or methanol with water and additives like trifluoroacetic acid (TFA) or diethylamine are common.

-

Detection: UV detection is generally suitable for this compound due to the presence of the chlorophenyl group.

| Parameter | Recommendation for Chiral HPLC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol with a basic or acidic additive |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with TFA |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection Wavelength | ~210-220 nm |

Workflow for Chiral Purification:

Caption: Decision workflow for purification of this compound.

Question 3: My recrystallization yield is very low, or the product doesn't crystallize at all. What can I do?

Answer:

Low yield or failure to crystallize during recrystallization is a common issue that can often be resolved by systematically adjusting the experimental parameters.

Troubleshooting Steps:

-

Solvent Choice: The initial solvent may not be optimal. If the compound is too soluble, it will not crystallize upon cooling. If it is not soluble enough, the yield will be low.

-

Too Soluble: Try a solvent in which the compound is less soluble, or use a mixed-solvent system. In a mixed-solvent system, the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.[3]

-

Not Soluble Enough: Choose a more polar or "better" solvent.

-

-

Concentration: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Using too much solvent will result in a low yield. If you have added too much solvent, you can carefully evaporate some of it to concentrate the solution.

-

Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Inducing Crystallization: If crystals do not form, you can try:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

-

Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.

-

Reducing Temperature: If crystallization has not occurred at ice bath temperatures, you may try using a colder bath (e.g., dry ice/acetone).

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route. However, common impurities include:

-

Stereoisomers: As discussed, these include the (1R,2S), (1S,2R), and (1R,2R) isomers.

-

Starting Materials: Unreacted starting materials from the synthesis.

-

By-products: Products from side reactions. For instance, if the synthesis involves a reduction step, incompletely reduced intermediates may be present.[2]

-

Reagents and Solvents: Residual reagents and solvents used in the synthesis and work-up.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. For more quantitative analysis and to assess stereochemical purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q3: Can I use derivatization to aid in the purification or analysis of my compound?

A3: Yes, derivatization can be a useful tool. For analytical purposes, derivatizing the amine with a chiral agent can allow for the separation of enantiomers on a standard achiral HPLC column.[6][7] For example, reaction with a chiral derivatizing agent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) creates diastereomers that can be separated on a C18 column.[6] Derivatization can also be used to improve the volatility of the compound for Gas Chromatography (GC) analysis.

Logical Relationship of Purification and Analysis:

Caption: Interplay between purification and analytical techniques.

Q4: Are there any stability concerns with this compound during purification and storage?

A4: Amino alcohols are generally stable compounds. However, like most amines, they can be susceptible to oxidation over time, which may lead to discoloration. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize degradation. Recent studies on similar compounds have also shown that microbial contamination in biological samples can affect stability, though this is less of a concern for pure, solid material.[8]

References

- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

- Preparation method of chiral 1-amino-2-propanol.

-

(1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine. ResearchGate. [Link]

-

Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

- A process for the purification of 3-amino-1,2-propanediol and 2-amino...

-

2-{amino}-N-(3-methylphenyl)acetamide. PMC. [Link]

-

(1S,2S)-2-amino-1-phenylpropan-1-ol. Veeprho Pharmaceuticals. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

-

Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC - NIH. [Link]

-

Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. [Link]

-

What is the usual nature of impurities in synthetic peptides? ResearchGate. [Link]

-

Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. [Link]

-

High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]

-

Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

-

Progress, applications, challenges and prospects of protein purification technology. PMC. [Link]

Sources

- 1. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 2. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. chiraltech.com [chiraltech.com]

- 6. researchgate.net [researchgate.net]

- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

Resolving hygroscopicity issues with (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL salts

Technical Support Center: (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-OL Salts

Guide: Resolving Hygroscopicity-Related Challenges in Development

Welcome to the technical support center for this compound and its various salt forms. As Senior Application Scientists, we understand that managing the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount to successful drug development. A common and often critical hurdle is hygroscopicity—the tendency of a solid material to absorb moisture from the atmosphere.[1][2]

This guide is structured to provide direct, actionable answers to the challenges you may encounter with moisture-sensitive salts of this API. We will delve into the root causes of hygroscopicity and provide systematic, field-proven strategies for its characterization and mitigation.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles of hygroscopicity as they relate to your API.

Q1: What is hygroscopicity, and why is it a critical issue for my API salt?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For a pharmaceutical solid, this is not a trivial matter. Excessive moisture uptake can lead to a cascade of deleterious effects, including:

-

Physical Instability: Changes in crystal structure (polymorphic transformation), or even complete loss of crystallinity to form an amorphous solid, which can alter dissolution rates and bioavailability.[3][4] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.

-

Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the potency and shelf-life of the API.[1]

-

Manufacturing and Handling Challenges: Hygroscopic powders often exhibit poor flowability, caking, and clumping, which complicates processes like milling, blending, and tablet compression.[2][5] This can lead to issues with dose uniformity and overall product quality.

-

Compromised Dosage Form Performance: In a final tablet or capsule, moisture uptake can affect hardness, disintegration times, and dissolution profiles.[2]

Ultimately, failing to control hygroscopicity can jeopardize the stability, efficacy, and manufacturability of your drug product.[6]

Q2: My sample of a this compound salt becomes sticky and clumpy when exposed to air. What's happening?

This is a classic sign of hygroscopicity. The behavior you're observing is likely due to one or more of the following phenomena:

-

Surface Adsorption: Water molecules are initially adsorbed onto the surface of the solid particles.

-

Capillary Condensation: As humidity increases, water condenses in the pores and crevices between particles, forming liquid bridges that lead to clumping and poor flow.[2]

-

Solid-State Transition: The absorbed water may act as a plasticizer, lowering the glass transition temperature (Tg) of any amorphous content or inducing a change from a stable crystalline form to a less stable, and potentially more hygroscopic, polymorph or a hydrate.[4]

-

Deliquescence: If the salt is highly hygroscopic, it will continue to absorb water until it dissolves completely, forming a saturated aqueous solution.

The root cause often lies in the solid-state properties of your specific salt form.

Q3: What is the difference between an amorphous and a crystalline form, and how does it affect hygroscopicity?

The solid form of your API is a critical determinant of its physical properties.

-

Crystalline Solids: In a crystalline form, molecules are arranged in a highly ordered, repeating three-dimensional lattice.[7] This structure is thermodynamically stable and generally presents a lower surface area for moisture interaction.

-

Amorphous Solids: Amorphous materials lack this long-range order.[7][8] They exist in a higher energy state, which makes them more thermodynamically unstable.[9] This disordered structure results in greater free volume between molecules, providing more sites for water molecules to penetrate and be absorbed.

Consequently, an amorphous form of an API is almost always more hygroscopic than its crystalline counterparts.[7] Manufacturing processes like milling, rapid precipitation, or spray-drying can inadvertently generate amorphous content, which can dramatically increase the overall hygroscopicity of a seemingly crystalline batch.[8]

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured guidance for overcoming specific hygroscopicity challenges during your experiments.

Guide 1: My API Salt is Highly Hygroscopic or Deliquescent. What is the Path Forward?

Discovering that your primary salt form is deliquescent can be a significant setback, but it is a solvable problem. The immediate priority is to stabilize the material for further investigation, followed by a systematic approach to find a better alternative.

Immediate Handling Protocol:

-

Controlled Environment: Handle the material exclusively in a low-humidity environment, such as a glove box or a desiccator with a suitable drying agent.

-